molecular formula C18H14N3Na2O8PS B12690658 Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 83968-60-9

Disodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12690658
CAS No.: 83968-60-9
M. Wt: 509.3 g/mol
InChI Key: MVYLRSKJYDGUAY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE involves multiple steps, starting with the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles like hydroxide ions for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used as a dye in textiles, paper, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group can participate in electron transfer reactions, while the sulfonate and phosphonate groups enhance its solubility and binding affinity. These properties make it effective in various applications, from dyeing to analytical chemistry .

Comparison with Similar Compounds

Similar Compounds

  • DISODIUM 4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE
  • DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(4-SULFONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE

Uniqueness

Compared to similar compounds, DISODIUM 6-ACETAMIDO-4-HYDROXY-3-[(3-PHOSPHONATOPHENYL)AZO]NAPHTHALENE-2-SULFONATE is unique due to its specific combination of functional groups, which confer enhanced stability, solubility, and binding properties. These characteristics make it particularly valuable in applications requiring high-performance dyes and indicators .

Properties

CAS No.

83968-60-9

Molecular Formula

C18H14N3Na2O8PS

Molecular Weight

509.3 g/mol

IUPAC Name

disodium;6-acetamido-4-hydroxy-3-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H16N3O8PS.2Na/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

MVYLRSKJYDGUAY-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)P(=O)(O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.